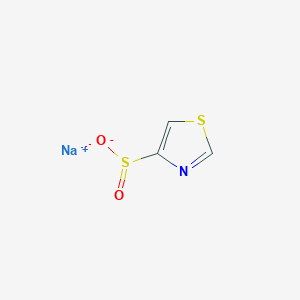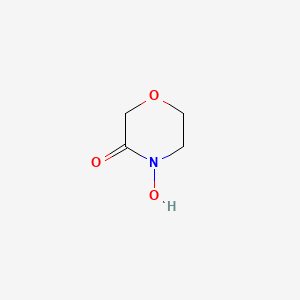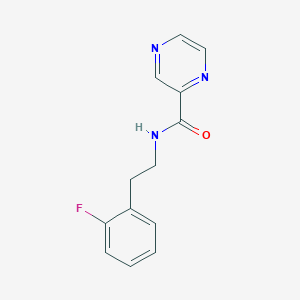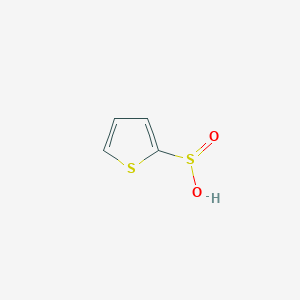
2-(Dibromomethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibromomethyl)pyrazine is an organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrazine, where two bromine atoms are attached to the methyl group at the second position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Dibromomethyl)pyrazine can be synthesized through the bromination of 2-methylpyrazine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-methylpyrazine using reducing agents like zinc and hydrochloric acid.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Zinc and hydrochloric acid are commonly used under reflux conditions.
Cyclization Reactions: Cyclization often requires the presence of a base and elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 2-(aminomethyl)pyrazine, 2-(thiomethyl)pyrazine, and 2-(alkoxymethyl)pyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Applications De Recherche Scientifique
2-(Dibromomethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dibromomethyl)pyrazine involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
2,5-Dibromopyrazine: Similar in structure but with bromine atoms at the 2 and 5 positions.
2,3-Dibromopyrazine: Bromine atoms are at the 2 and 3 positions.
2,5-Bis(bromomethyl)pyrazine: Contains two bromomethyl groups at the 2 and 5 positions.
Uniqueness: 2-(Dibromomethyl)pyrazine is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to other dibromopyrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C5H4Br2N2 |
|---|---|
Poids moléculaire |
251.91 g/mol |
Nom IUPAC |
2-(dibromomethyl)pyrazine |
InChI |
InChI=1S/C5H4Br2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
Clé InChI |
CANNHEDVDMCBRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)








![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)



